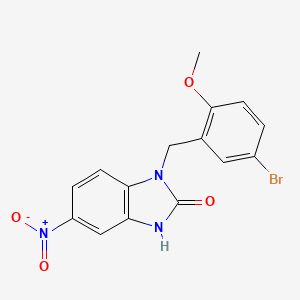![molecular formula C17H17ClN4O2 B6011262 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide is a chemical compound that belongs to the class of pyrazinecarboxamide derivatives. It is commonly known as CP-945,598 and has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the cannabinoid CB1 receptor. This receptor is known to be involved in the regulation of pain, inflammation, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide include a reduction in pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide in lab experiments is its selectivity for the CB1 receptor. This allows for more targeted research on the effects of this receptor on pain, inflammation, and mood. However, one limitation is the lack of understanding of the compound's mechanism of action, which may hinder further research.
Future Directions
For the study of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide include further investigation into its mechanism of action and potential use in the treatment of chronic pain, inflammation, anxiety, and depression. It may also be studied for its potential use in the treatment of other diseases and conditions, such as epilepsy and addiction. Additionally, research may focus on the development of more selective CB1 receptor antagonists for use in scientific research and medical treatment.
Synthesis Methods
The synthesis of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide involves the reaction of 2-pyrazinecarboxylic acid with 1-(2-bromoethyl)-3-chloropropan-2-one in the presence of triethylamine. The resulting intermediate is then treated with pyrrolidine-2,5-dione to yield the final product.
Scientific Research Applications
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. It has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-13-3-1-2-12(8-13)4-7-22-11-14(9-16(22)23)21-17(24)15-10-19-5-6-20-15/h1-3,5-6,8,10,14H,4,7,9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYLBUFKVRPFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)
![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)


![N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-3-(3-pyridinyl)propanamide](/img/structure/B6011258.png)

![4-ethyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6011276.png)